Higher Calculated Lipophilicity (XLogP3) Compared to the 2-(Aminomethyl) Isomer
The calculated partition coefficient (XLogP3) for 4-(Aminomethyl)pyridine-2-carboxamide is -1.1 [1]. In contrast, the regioisomer 2-(aminomethyl)pyridine-4-carboxamide has a predicted XLogP3 of -1.6 [2]. This difference of +0.5 log units is significant in medicinal chemistry, as it indicates the 4-(aminomethyl) isomer is more lipophilic. This can influence membrane permeability, protein binding, and overall pharmacokinetic profile, making it a distinct starting point for lead optimization campaigns.
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | -1.1 (XLogP3) |
| Comparator Or Baseline | 2-(Aminomethyl)pyridine-4-carboxamide: -1.6 (XLogP3) |
| Quantified Difference | Δ +0.5 |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem data) |
Why This Matters
This quantitative difference in lipophilicity directly informs the choice of building block for projects where balancing solubility and membrane permeability is critical.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22729515, 4-(Aminomethyl)pyridine-2-carboxamide. Retrieved April 19, 2026. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2764516, 2-(Aminomethyl)isonicotinamide. Retrieved April 19, 2026. View Source
